2-Chlorobutyronitrile: Physicochemical Profile & Synthetic Utility in Drug Discovery
2-Chlorobutyronitrile: Physicochemical Profile & Synthetic Utility in Drug Discovery
Executive Summary
2-Chlorobutyronitrile (CAS: 4158-37-6), also known as
Molecular Architecture & Physicochemical Profile[1][2]
The chemical behavior of 2-chlorobutyronitrile is dictated by the inductive effect of the cyano group, which acidifies the
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 2-Chlorobutanenitrile | |
| CAS Number | 4158-37-6 | Distinct from 4-isomer (628-20-6) |
| Molecular Formula | ||
| Molecular Weight | 103.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Boiling Point | 144.5°C | At 760 mmHg |
| Density | 1.038 g/cm³ | At 20°C |
| Refractive Index | ||
| Flash Point | 40.2°C | Flammable (Closed Cup) |
| Solubility | Immiscible in water; Miscible in EtOH, Et₂O, THF | Hydrolyzes slowly in water |
Critical Distinction: Researchers must not confuse this compound with 4-chlorobutyronitrile (CAS 628-20-6), which has a higher boiling point (~195°C) and density (~1.095 g/mL). The 2-isomer is significantly more reactive at the carbon-chlorine bond due to resonance stabilization of the transition states involving the adjacent nitrile.
Synthetic Routes & Production
High-purity 2-chlorobutyronitrile is typically synthesized via the Cyanohydrin Route , which offers superior regioselectivity compared to direct radical chlorination of butyronitrile.
The Cyanohydrin Protocol (Preferred)
This method avoids the formation of polychlorinated byproducts common in direct halogenation.
-
Precursor Formation: Reaction of propionaldehyde with sodium cyanide (NaCN) in an aqueous acidic medium generates 2-hydroxybutyronitrile (propionaldehyde cyanohydrin).
-
Chlorination: The cyanohydrin is treated with thionyl chloride (
) or phosphorus pentachloride ( ). The hydroxyl group is substituted by chlorine via an or mechanism, depending on conditions.
Direct -Chlorination
Alternatively, butyronitrile can be chlorinated using N-chlorosuccinimide (NCS) or sulfuryl chloride (
Figure 1: The regioselective synthesis of 2-chlorobutyronitrile via the cyanohydrin pathway minimizes isomeric impurities.
Reactivity Landscape & Synthetic Utility[2][5][6]
For drug development professionals, 2-chlorobutyronitrile serves as a "linchpin" scaffold. Its dual functionality (electrophilic
The Darzens Condensation (Glycidic Nitriles)
The
-
Application: Precursors to
-keto acids and aldehydes via decarboxylative hydrolysis.
Heterocycle Synthesis (Thiazoles)
The reaction of 2-chlorobutyronitrile with thiourea or thioamides is a classic route to 2-aminothiazoles .
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon followed by cyclization onto the nitrile nitrogen. -
Pharma Relevance: Thiazole moieties are ubiquitous in kinase inhibitors and antibiotics.
Synthesis of Non-Canonical Amino Acids
Displacement of the chlorine atom by amines (ammonolysis) yields
Figure 2: Divergent synthetic pathways utilizing 2-chlorobutyronitrile for heterocycles, epoxides, and amino acids.
Experimental Protocol: Synthesis of 2-Aminothiazole Derivative
Objective: Synthesis of 4-ethyl-2-aminothiazole via Hantzsch Thiazole Synthesis.
Reagents:
-
Thiourea (1.1 eq)[1]
-
Ethanol (Absolute)
-
Sodium Acetate (Buffer)
Methodology:
-
Dissolution: Dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 2-chlorobutyronitrile (10.3 g, 0.1 mol) dropwise over 20 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C during addition.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. The hydrochloride salt of the thiazole may precipitate. Neutralize with saturated aqueous
to pH 8. -
Extraction: Extract with Ethyl Acetate (
mL). Dry organic layer over and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water to yield the target 2-aminothiazole.
Validation:
-
NMR: Look for the disappearance of the
-proton signal of the nitrile (~4.5 ppm) and appearance of aromatic thiazole proton (~6.2 ppm). -
Mass Spec: Confirm M+1 peak corresponding to the thiazole structure.
Safety & Handling (SDS Summary)
2-Chlorobutyronitrile is a hazardous alkylating agent. Strict adherence to safety protocols is mandatory.
-
Hazard Class: 6.1 (Toxic), 3 (Flammable).
-
GHS Labeling: Danger.[3][4] Toxic if swallowed, in contact with skin, or inhaled.[1]
-
Specific Hazards:
-
Lachrymator: Vapors cause severe eye irritation and tearing.
-
Cyanide Generation: Thermal decomposition releases Hydrogen Cyanide (HCN) and Hydrogen Chloride (HCl).
-
Skin Absorption: Rapidly absorbed through skin; fatal systemic toxicity possible.
-
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Chemical splash goggles and face shield.
-
Spill Response: Do not use water. Absorb with vermiculite or sand. Treat spill area with dilute bleach (sodium hypochlorite) to oxidize potential cyanide residues, provided no acid is present.
References
-
ChemNet. (2024). 2-Chlorobutyronitrile CAS 4158-37-6 Physicochemical Properties. Retrieved from
-
PubChem. (2024).[1] 2-Chlorobutyronitrile Compound Summary (CID 100204).[1] National Center for Biotechnology Information. Retrieved from
- Organic Syntheses. (1951). General methods for alpha-halo nitriles and thiazole synthesis. Org. Synth. Coll. Vol. 3.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorobutyronitrile. Retrieved from
-
ChemScene. (2024). Product Analysis: 2-Chlorobutanenitrile. Retrieved from [2]
